![molecular formula C17H19N3O3 B363532 N-{[1-(2-乙氧基乙基)苯并咪唑-2-基]甲基}-2-呋喃甲酰胺 CAS No. 920114-44-9](/img/structure/B363532.png)

N-{[1-(2-乙氧基乙基)苯并咪唑-2-基]甲基}-2-呋喃甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

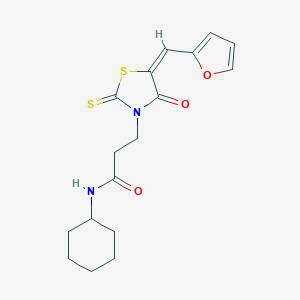

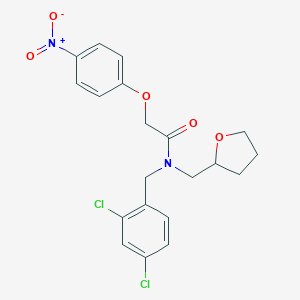

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .

Molecular Structure Analysis

The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .

Physical and Chemical Properties Analysis

Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .

科学研究应用

抗菌剂

苯并咪唑衍生物,如所述化合物,已被证明具有显著的抗菌特性。 它们可以被设计为靶向特定的微生物酶或途径,有可能导致开发出对耐药菌株有效的抗生素 .

癌症治疗

苯并咪唑衍生物与核苷酸的结构相似性使它们能够与生物聚合物相互作用,这使得它们在癌症研究中非常有用。 它们可以被定制以通过干扰DNA复制或其他细胞过程来抑制癌细胞增殖或诱导凋亡 .

抗病毒应用

苯并咪唑化合物已被探索用于其抗病毒活性。 它们可以被合成以通过靶向病毒DNA聚合酶或其他关键酶来抑制病毒复制,为开发新型抗病毒药物提供了一条途径 .

酶抑制

由于它们对各种酶的亲和力,苯并咪唑衍生物可以作为酶抑制剂。 这种应用在药物开发中至关重要,其中酶抑制是治疗高血压、糖尿病等疾病的常见策略 .

神经退行性疾病研究

苯并咪唑衍生物能够跨越血脑屏障,使其成为治疗神经退行性疾病的候选药物。 它们可以用来研究神经毒性蛋白聚集的抑制,这是阿尔茨海默病等疾病的一个特征 .

固态化学

该化合物在固态化学中具有相关性,它可以用来研究不同多晶型的形成。 这对制药行业有影响,因为不同的固态形式可能具有不同的治疗和药代动力学特性 .

组胺H1受体拮抗作用

作为一种强效且选择性的组胺H1受体拮抗剂,该化合物可用于治疗过敏性疾病,如过敏性鼻炎和荨麻疹(风疹)。 其在H1受体上的长效药物-靶标驻留时间导致延长的拮抗作用,这对随着时间的推移管理症状是有益的 .

慢性特发性荨麻疹

该化合物作为H1-抗组胺药的功效使其适用于慢性特发性荨麻疹的症状治疗,在不产生与其他抗组胺药相关的镇静作用的情况下,可以缓解持续性风疹 .

作用机制

Target of Action

Benzimidazole derivatives, a key structural component of this compound, have been reported to interact with a variety of biological targets . They have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, while others may interact with receptors or other cellular components .

Biochemical Pathways

Benzimidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole derivatives may affect pathways related to cell growth and proliferation, inflammation, or infection .

Result of Action

Based on the known activities of benzimidazole derivatives, it can be speculated that this compound may have a variety of potential effects, depending on its specific targets .

未来方向

Benzimidazole and its derivatives have shown potential as cancer therapeutics . They have been found to interact with various targets and exhibit anticancer effects through various mechanisms . This suggests that “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” and similar compounds could have potential future applications in cancer treatment.

生化分析

Biochemical Properties

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The benzimidazole moiety in this compound is known to interact with enzymes such as kinases and proteases, potentially inhibiting their activity. These interactions can lead to the modulation of various biochemical pathways, making the compound a valuable tool in biochemical research .

Cellular Effects

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide involves binding interactions with specific biomolecules. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .

Metabolic Pathways

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering metabolic flux and metabolite levels. The compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites that can influence its overall biological activity .

Transport and Distribution

The transport and distribution of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Its localization and accumulation within cells can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

属性

IUPAC Name |

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDCJZBMPBYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B363456.png)

![3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B363465.png)

![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)

![4-[1-(2-bromo-2-propenyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B363477.png)

![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363483.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B363485.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363487.png)